molecular formula C13H16N2O6S B5702605 Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate

Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate

Cat. No.: B5702605
M. Wt: 328.34 g/mol
InChI Key: ISUCUYCCMFGOME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with nitrophenylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, sulfonamide compounds, and various substituted piperidine derivatives .

Scientific Research Applications

Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-2-carboxylate
  • Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-3-carboxylate

Uniqueness

Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different pharmacological properties compared to its analogs .

Properties

IUPAC Name

methyl 1-(2-nitrophenyl)sulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c1-21-13(16)10-6-8-14(9-7-10)22(19,20)12-5-3-2-4-11(12)15(17)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUCUYCCMFGOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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